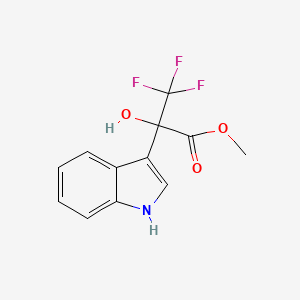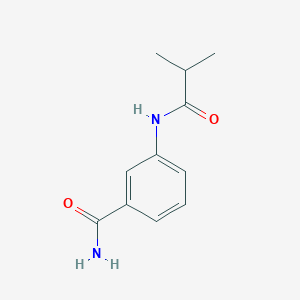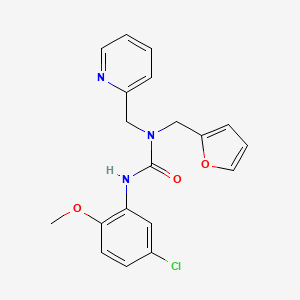
6,8-Difluoroquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoroquinoline-7-carbaldehyde is a chemical compound with the CAS Number: 2303565-53-7 . It has a molecular weight of 193.15 and its IUPAC name is 6,8-difluoroquinoline-7-carbaldehyde . It is a solid substance .
Molecular Structure Analysis
The InChI code for 6,8-Difluoroquinoline-7-carbaldehyde is1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10 (6)9 (12)7 (8)5-14/h1-5H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
6,8-Difluoroquinoline-7-carbaldehyde is a solid substance . Its molecular weight is 193.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Quinoline Ring Systems : Research by Hamama et al. (2018) discusses the synthesis of quinoline ring systems, including compounds similar to 6,8-Difluoroquinoline-7-carbaldehyde, and the methods adopted to construct fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).
Electrochemical and Spectroscopic Characterization : Wantulok et al. (2020) presented a new approach for synthesizing selected quinolinecarbaldehydes and their Schiff base derivatives, alongside their electrochemical and spectroscopic characterization (Wantulok et al., 2020).
Biological and Medicinal Applications
Antidyslipidemic and Antioxidative Activities : Sashidhara et al. (2009) evaluated novel keto-enamine Schiff bases derived from 8-Hydroxyquinoline for their in vitro antioxidant and in vivo antidyslipidemic activities (Sashidhara et al., 2009).
Cytotoxicity Against Cancer Cells : A study by Mphahlele et al. (2014) highlighted the synthesis of alkyl (Thieno[3,2-c]quinoline)-2-carboxylates and their evaluation for cytotoxicity against the human breast cancer cell line MCF-7 (Mphahlele et al., 2014).
Chemical and Physical Properties
Prototropic Equilibria : Vetokhina et al. (2013) studied prototropic equilibria in a series of 7-hydroxyquinoline-8-carbaldehydes to understand their proton-donating/accepting systems, which are important for developing molecular switches (Vetokhina et al., 2013).
Corrosion Inhibition Properties : A study by Lgaz et al. (2017) on the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution demonstrated their potential in protecting metals against corrosion (Lgaz et al., 2017).
Analytical and Sensory Applications
- Fluorescent Sensor for Aluminum Ions : Jiang et al. (2011) developed a novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, which exhibited high selectivity for detecting Al3+ in weak acid aqueous conditions (Jiang et al., 2011).
Eigenschaften
IUPAC Name |
6,8-difluoroquinoline-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-4-6-2-1-3-13-10(6)9(12)7(8)5-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTFVXVXQSJTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluoroquinoline-7-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B2474873.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)



![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)

![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)


![(Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2474895.png)